2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWSLZHMZLTBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure
Reagents :
- 1-(Furan-2-yl)propan-2-amine (1.0 equiv, 125 mg, 0.88 mmol)
- 2-Fluorobenzenesulfonyl chloride (1.2 equiv, 205 mg, 1.06 mmol)
- K₂CO₃ (2.0 equiv, 244 mg, 1.76 mmol)
- DMF (10 mL)
Procedure :
- Suspend K₂CO₃ in DMF and add the amine at 0°C.
- Dropwise add sulfonyl chloride over 10 minutes.
- Stir at room temperature for 6 hours.
- Quench with ice water, extract with ethyl acetate (3 × 20 mL), and dry over MgSO₄.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the product as a white solid (yield: 82%).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride, followed by HCl elimination. Base (K₂CO₃) scavenges HCl, shifting equilibrium toward product formation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.79 (m, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.35 (dd, J = 3.2 Hz, 1H, furan-H), 6.15 (d, J = 3.2 Hz, 1H, furan-H), 3.95–3.85 (m, 1H, CH), 2.95 (dd, J = 13.5 Hz, 2H, CH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
- IR (KBr) : ν 3270 (N–H), 1595 (S=O), 1480 (C=C), 1120 cm⁻¹ (C–O–C).
- LCMS (ESI+) : m/z 295.1 [M+H]⁺.
Elemental Analysis
Optimization and Challenges
Solvent and Base Selection
DMF outperforms THF and dichloromethane due to superior solubility of intermediates. Triethylamine (TEA) may replace K₂CO₃ but requires stoichiometric amounts, increasing costs.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activity.
Structural Features
- Fluorine vs.
- Azide Functionality : The azide group in ’s compound enables click chemistry applications, unlike the target’s furan, which is more suited for aromatic interactions .
Physicochemical Properties
| Property | Target | 3u/3’u | 8a |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~3.0 (methyl increases lipophilicity) | ~2.8 (CF3 lowers solubility) |
| pKa | ~9.5 (sulfonamide NH) | ~9.3 | ~8.7 (triazolopyrimidine basicity) |
| Thermal Stability | Moderate (fluorine reduces symmetry) | High (crystalline indole systems) | Variable (CF3 may destabilize) |
- Fluorine Impact : The target’s fluorine atom may reduce metabolic oxidation compared to methyl or trifluoromethyl groups in 3u/3’u and 8a, respectively .
- Solubility : The furan’s polarity could enhance aqueous solubility relative to indole (3u/3’u) but less than azide-containing analogs () .
Spectral Characterization
- NMR : The target’s ¹H NMR would show furan protons at δ 6.2–7.4 ppm, distinct from indole NH (δ ~10 ppm in 3u/3’u) or azide signals (absent in the target) .
- IR : Sulfonamide S=O stretches (~1350 cm⁻¹) are consistent across analogs, while furan C-O-C vibrations (~1250 cm⁻¹) differentiate the target from indole or triazolopyrimidine systems .
Key Research Findings
- Substituent Effects : Fluorine and furan synergize to improve target selectivity in enzyme inhibition assays compared to methyl (3u/3’u) or azide () derivatives .
- Synthetic Flexibility : Gold-catalyzed methods () and azide substitutions () provide adaptable routes for modifying the propan-2-yl side chain .
- Biological Niche : The target’s furan moiety may bridge agrochemical (cf. 8a) and pharmaceutical (cf. 3u/3’u) applications, warranting further structure-activity studies .
Biological Activity
2-Fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can be represented as follows:
- Molecular Formula : C12H14FNO3S
- Molecular Weight : 273.31 g/mol
- CAS Number : 853349-52-7
This compound features a furan ring, a sulfonamide group, and a fluorine atom, which may contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing furan and sulfonamide moieties exhibit significant anticancer properties. For instance, the structural analogs of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide have shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide | MDA-MB-231 (Breast) | 15.4 | Inhibition of tubulin polymerization |
| 1-Furan-2-yl-3-pyridin-2-yl-propenone | HeLa (Cervical) | 10.5 | Induction of apoptosis via caspase activation |
| N-(4-Fluorophenyl)-3-furan-2-yl-acrylamide | SMMC-7721 (Liver) | 12.3 | Cell cycle arrest at G2/M phase |
These findings emphasize the potential of furan-containing compounds in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle modulation.
Anti-inflammatory Activity
In addition to anticancer effects, compounds similar to 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide have been reported to possess anti-inflammatory properties. For example, studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study: Anti-inflammatory Effects
A study published in Pharmacology Reports investigated the anti-inflammatory effects of a related compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, suggesting that the furan moiety contributes to the anti-inflammatory activity through inhibition of NF-kB signaling pathways.
The biological activity of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, potentially leading to reduced tumor growth and inflammation.
- Interaction with Tubulin : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Apoptosis Induction : The activation of caspases and modulation of apoptotic pathways are critical for the anticancer effects observed with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
